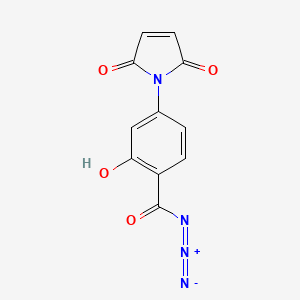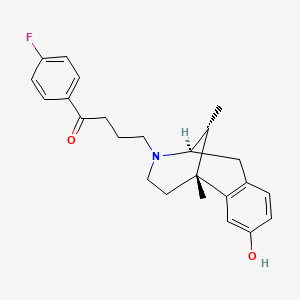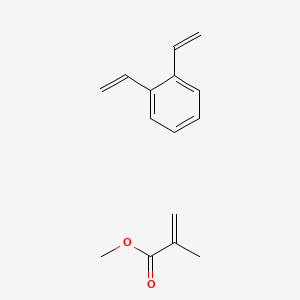![molecular formula C19H18N4O2S B1229989 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-ylhydrazo)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds related to 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione demonstrate significant antibacterial properties. For instance, Mannich bases derived from similar structures have been found to be effective against various bacteria, indicating potential for use in treating bacterial infections (Vartale et al., 2008).
Anticonvulsant Activities
Derivatives of benzothiazole, similar to the compound , have been synthesized and tested for their anticonvulsant activities. These studies suggest that these compounds could be potential candidates for developing new antiepileptic drugs (Malik et al., 2014).
Antimicrobial and Antiviral Activities
The benzothiazole derivatives show promise in antimicrobial and antiviral applications. They have been observed to exhibit significant activity against various microbial strains, suggesting their potential as broad-spectrum antimicrobial agents (Badahdah et al., 2015).
Fluorescent Chemosensors
Certain benzothiazole derivatives have been utilized as efficient reversible colorimetric and fluorescent chemosensors. This suggests potential applications in detecting specific ions or molecules, which is valuable in various fields including environmental monitoring and diagnostic assays (Zhang et al., 2020).
Organic Electronics
Benzothiazole end-capped small molecules, sharing structural similarities with the compound , have been designed for use in organic electronics. These compounds demonstrate potential in applications like organic photovoltaics and light-emitting devices (Sonar et al., 2013).
Type II Diabetes Inhibitory Activity
Some benzothiazole derivatives have shown promising results as inhibitors of enzymes relevant to Type II diabetes. This suggests potential therapeutic applications in the management of diabetes (Mor et al., 2019).
Propiedades
Nombre del producto |
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C19H18N4O2S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18N4O2S/c1-2-12-7-9-13(10-8-12)23-17(24)11-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)26-19/h3-10,15,21H,2,11H2,1H3,(H,20,22) |
Clave InChI |
DOISQXLKUHAYKN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




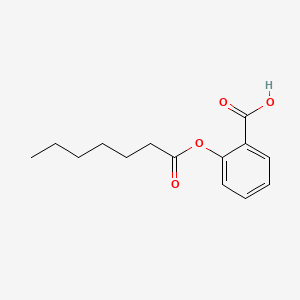
![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)
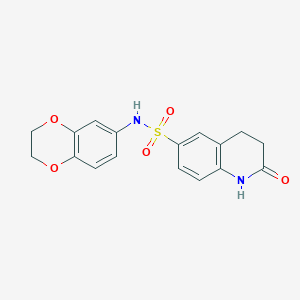
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)
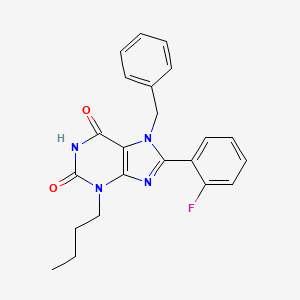

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
